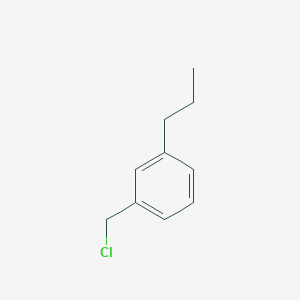
1-(Chloromethyl)-3-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and a propyl group (-C3H7) at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-propylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-propylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves the gas-phase photochemical reaction of 3-propylbenzene with chlorine. This method is efficient and allows for large-scale production. The reaction proceeds via a free radical mechanism, where chlorine atoms react with the aromatic compound to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Alcohols: Formed from nucleophilic substitution.
Carboxylic Acids/Aldehydes: Formed from oxidation.
Methyl Derivatives: Formed from reduction.
Scientific Research Applications
1-(Chloromethyl)-3-propylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and resins.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Industrial Chemistry: Employed in the production of specialty chemicals and additives
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-propylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to various substitution reactions. The benzene ring provides stability to the molecule, allowing it to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Benzyl Chloride: Similar structure with a chloromethyl group attached to a benzene ring but lacks the propyl group.
3-Propylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Chloromethyl)-4-propylbenzene: Similar structure but with the propyl group at the 4 position instead of the 3 position.
Uniqueness: The positioning of these groups on the benzene ring influences the compound’s chemical behavior and suitability for specific reactions .
Properties
Molecular Formula |
C10H13Cl |
|---|---|
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-(chloromethyl)-3-propylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8H2,1H3 |
InChI Key |
DORJRWIFNFLSDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















